molecular formula C18H22N6O3S B10950006 (2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide

(2E)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B10950006
M. Wt: 402.5 g/mol
InChI Key: JVJRJVKXRBNAIJ-KEBDBYFISA-N
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Description

N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common method includes the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate aldehyde to form the intermediate, which is then reacted with N-allyl hydrazinecarbothioamide under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-ALLYL-2-((E)-1-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H22N6O3S/c1-5-8-19-18(28)21-20-10-14-6-7-16(27-4)15(9-14)11-23-13(3)17(24(25)26)12(2)22-23/h5-7,9-10H,1,8,11H2,2-4H3,(H2,19,21,28)/b20-10+

InChI Key

JVJRJVKXRBNAIJ-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=S)NCC=C)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=S)NCC=C)OC)C)[N+](=O)[O-]

Origin of Product

United States

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